3-(1H-benzotriazol-1-yl)-N'-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide
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Overview
Description
3-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide typically involves the following steps:
Formation of the Benzotriazole Moiety: Benzotriazole is synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Propane Chain: The benzotriazole is then reacted with a suitable halogenated propane derivative to form 3-(1H-1,2,3-benzotriazol-1-yl)propane.
Formation of the Hydrazide Group: The propane derivative is further reacted with hydrazine to form the hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-phenylbutan-2-one under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the hydrazide, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the benzotriazole ring.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity, making it a candidate for the development of new antibiotics.
Anticancer Research: Its ability to interact with biological macromolecules makes it a potential candidate for anticancer drug development.
Industry
Corrosion Inhibitors: The benzotriazole moiety is known for its corrosion-inhibiting properties, making this compound useful in protecting metals from corrosion.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide involves its interaction with biological macromolecules. The benzotriazole ring can form stable complexes with metal ions, which can inhibit enzymatic activities or disrupt metal-dependent biological processes. The hydrazide group can form hydrogen bonds with proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazole: A simpler compound with similar corrosion-inhibiting properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: Another triazole derivative with potential anticancer activity.
3-(1H-1,2,3-Benzotriazol-1-yl)propanamide: A related compound with similar structural features.
Uniqueness
3-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide is unique due to its combination of a benzotriazole moiety with a hydrazide group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H21N5O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-4-phenylbutan-2-ylideneamino]propanamide |
InChI |
InChI=1S/C19H21N5O/c1-15(11-12-16-7-3-2-4-8-16)20-22-19(25)13-14-24-18-10-6-5-9-17(18)21-23-24/h2-10H,11-14H2,1H3,(H,22,25)/b20-15+ |
InChI Key |
YKXQRSGHYHFOQH-HMMYKYKNSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/CCC3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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